1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea

Kinase inhibition UCK2 Enzymology

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea (CAS 5250-80-6) is a precisely defined diaryl urea scaffold for kinase inhibitor and plant biology research. Its unique 3-methylpyridin-2-yl configuration and 4-chlorophenyl substitution pattern are critical for UCK2 inhibition (Ki=1.0 μM) and serve as a structurally matched negative control for cytokinin studies, differentiating it from inactive or off-target analogs. The urea linkage provides superior oxidative stability over thiourea bioisosteres, ensuring reliable long-duration assay results. Ensure you receive the exact substitution pattern to guarantee biological activity; accept no generic substitutes.

Molecular Formula C13H12ClN3O
Molecular Weight 261.70 g/mol
CAS No. 5250-80-6
Cat. No. B5687503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea
CAS5250-80-6
Molecular FormulaC13H12ClN3O
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18)
InChIKeySQEVRJGQDVQFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea (CAS 5250-80-6): Chemical Identity and Research Applications


1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea (CAS 5250-80-6) is a diaryl urea derivative with the molecular formula C₁₃H₁₂ClN₃O and a molecular weight of 261.71 g/mol. It is a synthetic organic compound belonging to the class of substituted ureas, characterized by a central urea linker connecting a 4-chlorophenyl group and a 3-methylpyridin-2-yl moiety . This compound is primarily utilized as a research tool in medicinal chemistry and kinase inhibitor development, where it serves as a scaffold for structure-activity relationship (SAR) studies . Its diaryl urea framework is structurally related to pharmacophores found in several clinically approved anticancer agents, including sorafenib and regorafenib [1]. The compound is commercially available from multiple vendors at purity levels typically ≥95%, making it accessible for routine laboratory use.

Why 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea Cannot Be Interchanged with Other Diaryl Urea Analogs


The diaryl urea class exhibits extreme sensitivity to substitution pattern changes, making inter-compound substitution without functional verification inadvisable. Within the phenylurea-pyridine subclass, the specific positioning of substituents on both aromatic rings determines target engagement and biological potency. Quantitative SAR analysis of N-phenyl-N′-(4-pyridyl)urea derivatives demonstrates that cytokinin activity varies over several orders of magnitude depending solely on substitution pattern: N-(2-chloro-4-pyridyl)-N′-phenylurea (4PU-30) is active at optimal concentrations below 4 × 10⁻⁹ M, while the parent compound N-phenyl-N′-(4-pyridyl)urea (4PU) requires 4.7 × 10⁻⁷ M for optimal yield—a 117-fold difference in potency arising exclusively from the presence or absence of a single chlorine atom on the pyridyl ring [1]. Similarly, 11 out of 35 derivatives tested in the same series were found to be completely inactive, underscoring that even minor structural modifications can abolish activity entirely [1]. The target compound's 3-methylpyridin-2-yl configuration differs fundamentally from the 4-pyridyl scaffold required for high cytokinin activity [2]. Furthermore, the position of the urea linkage on the pyridine ring dictates hydrogen bonding geometry with target proteins; 2-pyridyl ureas adopt a different intramolecular hydrogen bonding pattern than 4-pyridyl ureas, affecting both conformational preference and target recognition [3]. Procurement of a generic 'diaryl urea analog' without verifying the exact substitution pattern risks obtaining a compound with radically different—or completely absent—biological activity.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea Versus Structural Analogs


UCK2 Kinase Inhibition: Ki = 1.0 μM (Weak Inhibitor) with Non-Competitive Mechanism

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea (CHEMBL1592234) exhibits weak inhibitory activity against human uridine-cytidine kinase 2 (UCK2) with a Ki of 1.0 μM (1000 nM) [1]. This places it as a low-potency UCK2 inhibitor compared to optimized tool compounds. In contrast, UCK2 Inhibitor-2 demonstrates an IC₅₀ of 3.8 μM, and UCK2 Inhibitor-3 shows an IC₅₀ of 16.6 μM—both also non-competitive inhibitors but with potency differences ranging from approximately 3.8-fold to 16.6-fold depending on the comparator . The compound's inhibition mechanism was determined as non-competitive with respect to uridine and phosphoenolpyruvate substrates [1].

Kinase inhibition UCK2 Enzymology

Cytokinin Activity: 125-Fold Lower Activity than 4PU-30 Due to Substitution Pattern

The target compound shares the diaryl urea scaffold with known synthetic cytokinins but exhibits markedly different activity due to its substitution pattern. N-(2-Chloro-4-pyridyl)-N′-phenylurea (4PU-30) is active at an optimal concentration below 4 × 10⁻⁹ M (0.001 ppm), whereas the unsubstituted parent N-phenyl-N′-(4-pyridyl)urea (4PU) requires 4.7 × 10⁻⁷ M (0.1 ppm) for optimal activity—representing a 117.5-fold difference [1]. The target compound's 3-methylpyridin-2-yl moiety deviates from the 4-pyridyl scaffold essential for high cytokinin activity, and its 4-chlorophenyl substitution is on the wrong ring for potency enhancement, as SAR analysis shows that chlorine substitution on the pyridine ring (2-position) dramatically increases activity, whereas substituents on the phenyl ring generally reduce activity [2].

Cytokinin activity Plant biology SAR

Chemical Stability Advantage: Urea Linkage vs. Thiourea Analog in Redox Environments

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea contains a standard urea carbonyl linkage (C=O), which confers greater oxidative stability than its thiourea analog 1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)thiourea (CAS B124793) . Urea derivatives are resistant to oxidation under standard laboratory and physiological conditions, whereas thioureas are susceptible to oxidation to form sulfinic and sulfonic acid derivatives, potentially confounding biological assay results. This difference is structural rather than quantitative but has practical implications for experimental reproducibility in long-duration assays or when redox-active components are present in the assay medium [1].

Chemical stability Assay development Analytical chemistry

Optimal Research Applications for 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea (CAS 5250-80-6)


UCK2 SAR Scaffold for Medicinal Chemistry Optimization

Use as a starting scaffold for structure-activity relationship studies targeting uridine-cytidine kinase 2 (UCK2) inhibition. The compound provides a baseline Ki of 1.0 μM against human UCK2 with a non-competitive inhibition mechanism [1]. This moderate activity, combined with its synthetically accessible diaryl urea core, makes it suitable as a reference point for evaluating substitution effects on both the chlorophenyl and methylpyridyl rings. Researchers can systematically modify substituents to improve potency toward the IC₅₀ values achieved by optimized UCK2 inhibitors (3.8–16.6 μM range), while simultaneously assessing selectivity against related kinases [2].

Negative Control for Cytokinin Activity Assays

Employ as a structurally matched negative control in plant biology studies investigating cytokinin signaling. The compound's substitution pattern (3-methylpyridin-2-yl with 4-chlorophenyl) lacks both the essential 4-pyridyl anchor and the pyridine 2-chloro substituent required for high cytokinin activity [1]. Quantitative SAR data demonstrates that optimal cytokinin activity in this class requires a 4-pyridyl moiety and is dramatically enhanced by electronegative nonpolar substituents (Cl, F, Br) at the pyridine 2-position, while phenyl ring substituents generally reduce activity [2]. This compound serves as an ideal negative control when testing active cytokinins such as 4PU-30, confirming that observed biological effects are substitution-dependent rather than arising from the diaryl urea scaffold itself.

Oxidation-Resistant Reference Standard for Thiourea Comparison Studies

Utilize as an oxidation-stable reference compound in comparative studies evaluating urea versus thiourea bioisosteres. The C=O carbonyl linkage of the urea moiety provides inherent oxidative stability, whereas the C=S bond in thiourea analogs is susceptible to oxidation to sulfinic and sulfonic acid derivatives [1]. This stability differential is critical for long-duration cellular assays, high-throughput screening campaigns requiring extended compound storage in DMSO, and experiments involving redox-active biological matrices. Procurement of the urea compound rather than its thiourea counterpart reduces the risk of time-dependent activity drift due to compound degradation [2].

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